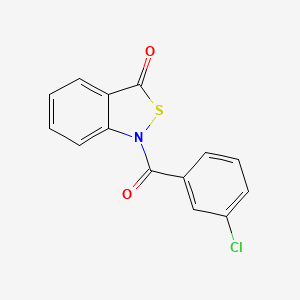

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Description

1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazol-3-one core substituted at the 1-position with a 3-chlorobenzoyl group. The benzothiazol-3-one scaffold (C₇H₅NOS, MW 151.19 g/mol) is known for its stability and versatility in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(3-chlorobenzoyl)-2,1-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKRQDVGOUOHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-halobenzamides with sulfur powder in the presence of a copper catalyst. The reaction conditions often include the use of copper iodide and 1,10-phenanthroline as the catalyst system, with potassium carbonate as the base . The reaction is carried out at elevated temperatures to facilitate the formation of the benzisothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzisothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is C15H12ClN2OS. It features a benzothiazole core, which is known for its biological activity. The presence of the chlorobenzoyl group enhances its reactivity and potential applications in drug development.

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study showed that derivatives with similar structures were effective against Gram-positive and Gram-negative bacteria, suggesting potential for this compound as an antimicrobial agent .

Anticancer Properties:

Benzothiazole derivatives are being investigated for their anticancer activities. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro studies have shown that compounds with similar structures can induce cell cycle arrest in cancer cells .

Material Science Applications

Polymer Additives:

The compound is also explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. For example, studies have indicated that benzothiazole derivatives can improve the flame retardancy of polyvinyl chloride (PVC) composites .

Corrosion Inhibitors:

There is ongoing research into the use of this compound as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces could reduce corrosion rates significantly. Case studies have shown promising results in laboratory settings .

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Antimicrobial Activity | Against E. coli and S. aureus | Significant inhibition observed |

| Anticancer Properties | Cell lines: MCF-7 (breast cancer) | Induction of apoptosis |

| Polymer Additives | PVC composites | Enhanced thermal stability |

| Corrosion Inhibitors | Metal coatings | Reduced corrosion rates |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of benzothiazole derivatives, it was found that this compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value of 15 µM . This suggests a promising avenue for further research into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Thiosemicarbazide Derivatives ()

A series of 1-(3-chlorobenzoyl)thiosemicarbazides (compounds 1–7 ) were synthesized with varying para-substituents (F, Cl, Br, I) on the phenyl ring. Key comparisons include:

| Compound (Substituent) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | CAS Number |

|---|---|---|---|---|

| 1 (2-Fluorophenyl) | C₁₄H₁₀ClFN₃OS | 338.82 | 88 | 894226-73-4 |

| 3 (4-Fluorophenyl) | C₁₄H₁₀ClFN₃OS | 338.82 | 85 | 316151-86-7 |

| 4 (4-Chlorophenyl) | C₁₄H₁₀Cl₂N₃OS | 355.27 | 86 | 351877-21-9 |

| 7 (4-Iodophenyl) | C₁₄H₁₀ClIN₃OS | 446.68 | 96 | 1263379-28-7 |

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, Br, I) generally improve yields compared to fluorine derivatives (e.g., 96% for iodo vs. 85% for 4-fluoro) . This suggests halogen size and polarizability influence reaction efficiency.

- Molecular Weight: The target compound (estimated C₁₄H₉ClNO₂S, MW ~289.5 g/mol) is lighter than thiosemicarbazides due to the absence of the thiourea (-NCSN-) bridge.

- Bioactivity: Thiosemicarbazides are known for antimicrobial and antitumor activity, but the benzothiazol-3-one core may confer distinct pharmacological properties, such as kinase inhibition .

Dichloro-Ethyl Benzothiazine Dioxide ()

The compound 3,3-dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (C₁₀H₉Cl₂NO₃S, MW 306.15 g/mol) shares a benzothiazine core but differs in substitution:

- Synthesis : Chlorination using N-chlorosuccinimide (NCS) under reflux in CCl₄ introduces dichloro groups, contrasting with the target compound’s acylation route .

- Electronic Effects : The electron-withdrawing dichloro and sulfone groups increase polarity compared to the target compound’s benzoyl substituent.

Thiazolo-Benzimidazole Derivatives ()

The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (C₁₂H₁₀N₂OS, MW 230.29 g/mol) features a fused heterocyclic system:

Biological Activity

1-(3-Chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a fused benzothiazole ring system which is essential for its biological activity. The presence of the chlorobenzoyl moiety is believed to enhance its pharmacological properties.

Analgesic and Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant analgesic and anti-inflammatory effects. For instance, studies have shown that the introduction of a chlorobenzoyl group can enhance these effects compared to traditional analgesics like aspirin. In one study, it was found that the analgesic activity of such compounds was higher than that of aspirin, suggesting their potential as effective pain relievers .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that related compounds exhibit varying degrees of antiproliferative effects. For example, studies using the crystal violet assay showed that certain benzothiazole derivatives could inhibit cell growth in human cancer cell lines . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation.

The mechanisms through which benzothiazole derivatives exert their biological effects often involve modulation of enzymatic pathways and interaction with cellular receptors. For analgesic effects, it is hypothesized that these compounds may inhibit cyclooxygenase enzymes or modulate pain signaling pathways. The antiviral activity may involve inhibition of viral proteases or interference with viral replication processes .

Case Studies and Research Findings

Q & A

What are the established synthetic routes for 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and what key reaction parameters influence yield?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling chlorobenzoyl derivatives with benzothiazolone precursors under acidic or basic conditions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and regioselectivity .

- Temperature and pH : Optimized conditions (e.g., 60–80°C, pH 7–9) to minimize side reactions and improve purity .

- Solvent systems : Polar aprotic solvents like DMF or acetonitrile are preferred for solubility and stability .

How can reaction conditions be optimized to enhance the selectivity of this compound synthesis?

Advanced optimization strategies include:

- Catalyst screening : High-throughput testing of transition-metal catalysts (e.g., Pd/Cu systems) to reduce byproduct formation .

- Solvent polarity adjustments : Binary solvent systems (e.g., THF/H₂O) to control reaction kinetics .

- Real-time monitoring : Techniques like in situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .

- X-ray diffraction : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

How to resolve discrepancies between theoretical and experimental spectral data for this compound?

- DFT calculations : Compare computed vibrational spectra (IR/Raman) with experimental data to identify conformational mismatches .

- Crystallographic validation : Use X-ray structures to verify bond lengths/angles and refine computational models .

- Purity assessment : Employ HPLC or TLC to rule out impurities skewing spectral results .

What biological screening approaches are used to assess its bioactivity?

- In vitro enzyme assays : Target-specific inhibition studies (e.g., kinase or protease assays) using fluorescence/colorimetric readouts .

- Cell-based models : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) to evaluate therapeutic potential .

How to analyze conflicting bioactivity data across studies?

- Assay standardization : Compare buffer conditions, enzyme concentrations, and incubation times to identify protocol variability .

- Structural analogs : Test derivatives to determine if minor substituent changes explain activity differences .

- Meta-analysis : Cross-reference studies using databases like PubChem to identify trends or outliers .

What computational methods predict the reactivity of this compound?

- DFT/Molecular docking : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics simulations : Study solvation effects and binding stability in biological targets (e.g., protein-ligand interactions) .

How to design analogs with improved pharmacological properties using structure-activity relationships (SAR)?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-chlorobenzoyl position to enhance binding affinity .

- Heterocyclic replacements : Replace the benzothiazolone core with triazole or thiadiazole rings to improve metabolic stability .

What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .

- Waste disposal : Follow EPA guidelines for halogenated organic waste .

- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for first-aid measures .

What strategies enable enantioselective synthesis of chiral derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.